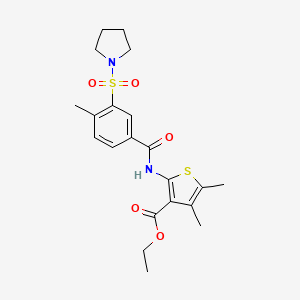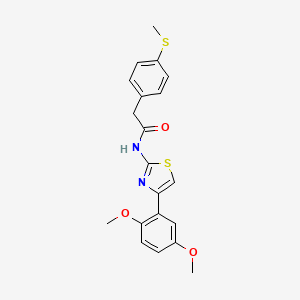
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole derivatives, such as N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, involves the reaction of chloroacetamide precursors with various mercapto derivatives. In a related study, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide was reacted with mercapto derivatives to yield new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which were then evaluated for their anticancer activity . The structural elucidation of these compounds was achieved using 1H-NMR, 13C-NMR, and LC-MS/MS spectral data, along with elemental analyses .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the dihedral angles formed between the acetamide group and the phenyl or thiazole rings. For instance, in a structurally similar compound, 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, the acetamide group forms distinct dihedral angles with the two phenyl rings and the thiazole ring, contributing to the molecule's overall conformation . The crystal packing of such molecules is often stabilized by hydrogen bonds and π-π interactions, which can be crucial for their biological activity .
Chemical Reactions Analysis
The reactivity of thiazole derivatives can be influenced by their electronic properties, which are determined by functional group substitutions on the thiazole ring. For example, the electrophilic nature of a synthesized N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide molecule was demonstrated through density functional theory (DFT) calculations, indicating a propensity for electron transfer reactions with DNA bases . Such interactions can be pivotal in understanding the mechanism of action of these compounds as potential therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are closely related to their molecular structure and electronic characteristics. The thermodynamic properties, such as stability and reactivity, can be computed at different temperatures to understand their behavior under physiological conditions . Additionally, the intermolecular interactions, including hydrogen bonding and charge transfer capabilities, play a significant role in defining the solubility, melting point, and other physicochemical parameters relevant to their pharmacological profile .
Applications De Recherche Scientifique
Anticancer Properties
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide and its derivatives have been extensively studied for their anticancer activities. Compounds synthesized from this chemical structure demonstrated promising selectivity and cytotoxicity against human lung adenocarcinoma cells, exhibiting potential as anticancer agents (Evren et al., 2019). Additionally, other derivatives have shown significant anticancer activity against various cancer cell lines, including cervical, breast, and colorectal cancers, suggesting a broad spectrum of anticancer potential (Ekrek et al., 2022).
Antimicrobial and Antifungal Activities
Research has also highlighted the antimicrobial and antifungal properties of thiazole derivatives. Compounds synthesized using a similar chemical structure were found effective against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as against fungal species like Aspergillus niger (Saravanan et al., 2010). This suggests a potential role for these compounds in developing new antimicrobial agents.
Analgesic Properties
Some studies have explored the analgesic potential of thiazole derivatives. Novel thiazoles synthesized from related chemical structures have exhibited mild to good analgesic activities, suggesting their potential use in pain management (Saravanan et al., 2011).
Optoelectronic Properties
Thiazole-based compounds, including those with structural similarities to N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, have been investigated for their optoelectronic properties. Research in this area indicates potential applications in fields like material sciences and electronics (Camurlu & Guven, 2015).
Propriétés
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-24-14-6-9-18(25-2)16(11-14)17-12-27-20(21-17)22-19(23)10-13-4-7-15(26-3)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSBMNRTYDUXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

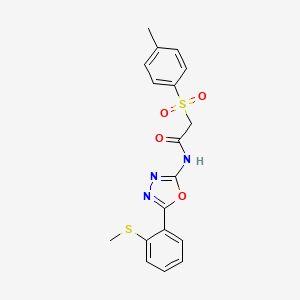
![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2514610.png)
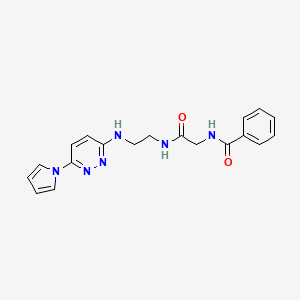

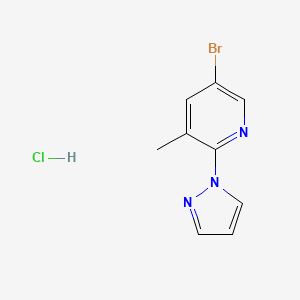
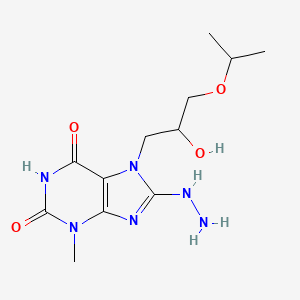

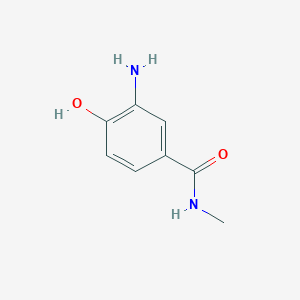

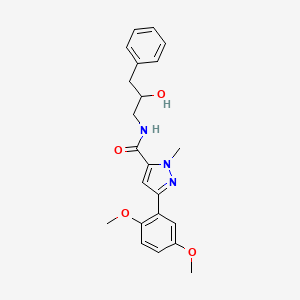

![3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2514629.png)
![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/no-structure.png)
